molecular formula C10H13NO B8467426 2-Methoxy-5,6,7,8-tetrahydroquinoline

2-Methoxy-5,6,7,8-tetrahydroquinoline

Cat. No. B8467426
M. Wt: 163.22 g/mol
InChI Key: JHMZTXNXIOTPLE-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C10H13NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h6-7H,2-5H2,1H3

InChI Key

JHMZTXNXIOTPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CCCC2)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0.33 M solution of 5,6,7,8-tetrahydroquinolin-2 (1H)-one in dry CHCl3 at room temperature was added 1.2 equiv of Ag2CO3 and 6 equiv of MeI. The final suspension was refluxed in the dark for 5 h. After allowing the reaction to cool to room temperature, the suspension was filtered through Celite and concentrated. The crude material was further purified by flash chromatography, eluting with a gradient from 100% hexanes to 10% EtOAc/hexanes to provide the title compound as a colorless oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5,6,7,8-tetrahydro-2-quinolone [Meyers, A. I. and Garcia-Munoz, G., J. Org. Chem. (1964) 29, 1435] (7.20 g, 48.32 mmol) and silver carbonate (9.33 g, 33.82 mmol) in THF (100 ml)-benzene (20 ml) was treated with methyl iodide (4.67 ml, 10.28 g, 72.48 mmol) and then heated at reflux for 18 h. On cooling to room temperature the mixture was filtered and the filtrate concentrated to give a brown oil which was subjected to column chromatography (silica, hexane-ethyl acetate, 2:1) to afford the title compound (4.40 g) as yellow oil MS (ES+) 164 (MH+). δH (CDCl3) 7,23 (1H, d, J 8.3 Hz), 6.47 (1H, d, J 8.3 Hz), 3.88 (3H, s), 2.78 (2H, t, J 5.9 Hz), 2.65 (2H, t, J 5.9 Hz) and 1.88-1.71 (4H, m).
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